Phenol, 2,6-dimethyl-, acetate
Overview
Description
Phenol, 2,6-dimethyl-, acetate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that acetate derivatives can interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can participate in nucleophilic substitution reactions .
Biochemical Pathways
2,6-dimethylphenyl acetate may be involved in various biochemical pathways. Acetate, a related compound, plays a crucial role in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . It’s also involved in the formation of terpenoids, steroids, fatty acids, lipids, and wax .
Pharmacokinetics
It’s known that similar compounds can be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability .
Result of Action
Acetate and its derivatives can have far-reaching implications for the regulation of central carbon metabolism .
Action Environment
The action, efficacy, and stability of 2,6-dimethylphenyl acetate can be influenced by various environmental factors. For instance, the broad application of Suzuki–Miyaura coupling, a reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions .
Biological Activity
Introduction
Phenol, 2,6-dimethyl-, acetate (CAS No. 876-98-2) is an aromatic compound with the molecular formula CHO and a molecular weight of 164.204 g/mol. This compound, commonly referred to as 2,6-dimethylphenyl acetate, has garnered interest due to its potential biological activities, including antioxidant and antibacterial properties. This article reviews the biological activity of this compound based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 164.204 g/mol |
CAS Number | 876-98-2 |
EC Number | 212-019-1 |
Antioxidant Activity
Antioxidants are crucial in protecting cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity.
- DPPH Radical Scavenging : Studies have shown that phenolic compounds exhibit significant antioxidant activity due to their ability to donate hydrogen atoms or electrons. The presence of hydroxyl groups in the structure enhances this activity. For instance, related compounds have demonstrated IC50 values indicating their efficacy in scavenging DPPH radicals .
Antibacterial Activity
The antibacterial properties of phenolic compounds are well-documented, attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Evaluation Methods : Antibacterial activity is typically assessed using agar diffusion methods or broth dilution techniques. In studies involving similar compounds, results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown strong inhibition against Staphylococcus aureus and Escherichia coli .
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant potential of various phenolic compounds including 2,6-dimethylphenyl acetate. The results indicated a significant percentage of radical scavenging activity compared to standard antioxidants like ascorbic acid and BHT (Butylated Hydroxytoluene). The study reported an IC50 value for the tested compound demonstrating its potential as an effective antioxidant agent .
- Antibacterial Assessment : In another case study, the antibacterial efficacy of 2,6-dimethylphenyl acetate was tested against several bacterial strains. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria. The results suggest that structural modifications in phenolic compounds can enhance their antibacterial properties .
Research Findings
Research indicates that the biological activity of phenol derivatives is influenced by their chemical structure. Key findings include:
- Hydroxyl Groups : The presence and position of hydroxyl groups significantly affect both antioxidant and antibacterial activities.
- Substituent Effects : Methyl groups at specific positions on the aromatic ring can enhance biological activity by improving solubility and reactivity with cellular targets .
Properties
IUPAC Name |
(2,6-dimethylphenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-8(2)10(7)12-9(3)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDBRJGGGUMTQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875992 | |
Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-98-2 | |
Record name | Phenol, 2,6-dimethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,6-dimethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-dimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-xylyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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